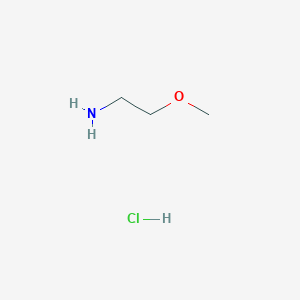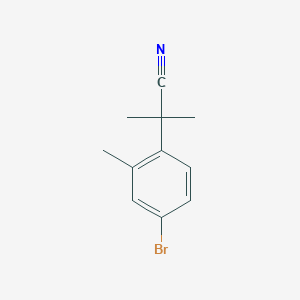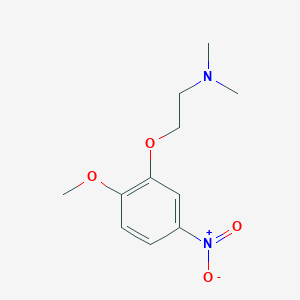
Ethanamine, 2-methoxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, 2-methoxy-, hydrochloride: is an organic compound with the molecular formula C₃H₉NO·HCl . It is a colorless to pale yellow liquid that is highly soluble in water. This compound is commonly used as an intermediate in the synthesis of various chemicals and pharmaceuticals due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Ethanamine, 2-methoxy-, hydrochloride typically involves the following steps:
Preparation of Benzyl Imine Intermediate: This step involves the reaction of ethanolamine with benzaldehyde to form an aldimine intermediate.
Methylation: The aldimine intermediate is then methylated under alkaline conditions to form N-benzyl alkenyl-2-methoxy ethylamine.
Hydrolysis and Neutralization: The N-benzyl alkenyl-2-methoxy ethylamine is hydrolyzed and neutralized to obtain this compound.
Industrial Production Methods: Industrial production of this compound involves the use of ethylene glycol monomethyl ether and ammonia under high temperature and pressure conditions, typically catalyzed by nickel or alumina . This method is efficient and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethanamine, 2-methoxy-, hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with phosphoimidazolide-activated derivatives of nucleosides.
Amide Formation: It reacts with carboxylic acids to form amides.
Aza-Michael Addition: It is used for the chemical modification of α-acrylated cross-linked polymers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphoimidazolide-activated nucleosides.
Amide Formation: Carboxylic acids are used as reagents.
Aza-Michael Addition: α-Acrylated cross-linked polymers are used as substrates.
Major Products Formed:
Substitution Reactions: Nucleoside derivatives.
Amide Formation: Amides.
Aza-Michael Addition: Modified polymers.
Wissenschaftliche Forschungsanwendungen
Ethanamine, 2-methoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of lipid-like materials for RNA interference (RNAi) therapeutics.
Biology: It is involved in the chemical modification of biomolecules and polymers.
Medicine: It is used in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of Ethanamine, 2-methoxy-, hydrochloride involves its reactivity with various functional groups. It acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In amide formation, it reacts with carboxylic acids to form stable amide bonds. The compound’s reactivity is primarily due to the presence of the amino and methoxy functional groups, which facilitate various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- 2-Aminoethyl methyl ether
- 2-Methoxyethanamine
- 1-Methoxy-2-aminoethane
Comparison: Ethanamine, 2-methoxy-, hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a balance of nucleophilicity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
18600-40-3 |
|---|---|
Molekularformel |
C3H10ClNO |
Molekulargewicht |
111.57 g/mol |
IUPAC-Name |
2-methoxyethanamine;hydrochloride |
InChI |
InChI=1S/C3H9NO.ClH/c1-5-3-2-4;/h2-4H2,1H3;1H |
InChI-Schlüssel |
JQUFXTGKSYBEPD-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid](/img/structure/B8659448.png)



![2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B8659472.png)






![Methyl 2-methyl-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B8659536.png)


